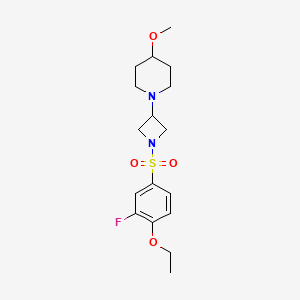

1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound has been extensively studied for its potential therapeutic applications in the field of medicine.

Scientific Research Applications

Synthesis and Structural Applications

Synthesis of Substituted Azetidinones : A study explored the synthesis of various azetidinones, including compounds similar to the one . These compounds, due to their complex structures, contribute significantly to the field of heterocyclic chemistry, often serving as key intermediates in the synthesis of biologically active molecules (Jagannadham et al., 2019).

Structural Studies of Azetidin-2-ones : Research into the structures of various azetidin-2-ones, including those with a core similar to 1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine, has been conducted to understand their potential as antimitotic compounds (Twamley et al., 2020).

Biological and Pharmacological Potential

Anti-Inflammatory and Anti-Microbial Activity : A study reported the synthesis of azetidin-2-one derivatives containing aryl sulfonate moiety, demonstrating potential anti-inflammatory and anti-microbial activities (Kendre et al., 2012).

Antimicrobial Activity of Azetidin-2-one Derivatives : Another research focused on the synthesis of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, which were tested for their antibacterial and antifungal activities (Shah et al., 2014).

Potential as Tubulin-Targeting Antitumor Agents : A series of 3-phenoxy-1,4-diarylazetidin-2-ones were investigated for their antiproliferative properties, indicating their potential as tubulin-targeting antitumor agents. These compounds showed significant activity against breast cancer cells and disrupted microtubular structures, suggesting a possible application in cancer therapy (Greene et al., 2016).

Chemical Properties and Reactions

Chemical Modification for Antibacterial Activity : Research on fluoroquinolones led to the design of novel N-1 substituents of naphthyridones and quinolones, including compounds structurally related to the queried chemical. These modifications resulted in potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).

Synthesis of Enantiomerically Pure α- and β-Amino Acid Derivatives : A study explored the synthesis of optically active sulfinylaziridines from aziridines with a 4-methoxyphenyl group, leading to the synthesis of enantiomerically pure β,β-disubstituted β-amino acid derivatives, demonstrating the chemical versatility and potential applications of such compounds in synthesizing amino acid derivatives (Satoh & Fukuda, 2003).

properties

IUPAC Name |

1-[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-4-methoxypiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O4S/c1-3-24-17-5-4-15(10-16(17)18)25(21,22)20-11-13(12-20)19-8-6-14(23-2)7-9-19/h4-5,10,13-14H,3,6-9,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHWFINNELOAHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3CCC(CC3)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2381727.png)

![N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(propan-2-yl)piperazine-1,4-dicarboxamide](/img/structure/B2381735.png)

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2381737.png)

![3-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]cyclobutane-1-carboxylic acid](/img/structure/B2381739.png)

![2,4,6-Trimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2381740.png)